2-[(5-Bromofuran-2-yl)formamido]propanoic acid
Description
2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a formamido group linked to a 5-bromofuran-2-yl moiety. The formamido linkage (-NH-C=O-) enables hydrogen bonding, enhancing solubility and molecular recognition properties. This suggests that analogous methods could be adapted for its production.
Properties
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOPSXCIOJRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-Bromofuran-2-yl)formamido]propanoic acid typically involves the reaction of 5-bromofuran-2-carbaldehyde with alanine in the presence of a formylating agent . The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
2-[(5-Bromofuran-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Bromofuran-2-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets. It can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Bromine (electronegative, polarizable) on furan increases lipophilicity compared to nitro (-NO₂) or chloro (-Cl) groups on phenyl rings .
- Hydrogen Bonding : The formamido group in all three compounds enables hydrogen bonding, but steric hindrance varies; the planar furan ring in the target compound may enhance π-π stacking compared to bulkier phenyl derivatives .
Brominated Aromatic Compounds with Alternative Linkages
Key Observations :
- Positional Isomerism : The target compound’s bromofuran-2-yl group vs. the 3-yl isomer in alters electronic distribution and steric accessibility .
- Linkage Flexibility: The amino group in ’s compound may confer basicity, contrasting with the neutral formamido group in the target compound.
Halogenated Propanoic Acid Derivatives
Key Observations :
- Hybrid Structures: ’s compound combines phenyl and furan rings, demonstrating the versatility of propanoic acid scaffolds in drug design .
Research Findings and Implications
- Synthetic Accessibility : Brominated furan precursors (e.g., 5-bromofuran-2-carboxylic acid) are synthesized via halogenation of furancarboxylic acids (), providing a pathway for derivatization .
- Biological Potential: While direct data on the target compound’s activity is lacking, structurally related brominated compounds show anticancer and enzymatic inhibition properties (e.g., iodophenylpropanoic acid derivatives in ) .
Biological Activity
2-[(5-Bromofuran-2-yl)formamido]propanoic acid (CAS No. 1396966-85-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
The compound is characterized by the presence of a bromofuran moiety, which contributes to its unique chemical reactivity. It can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. These interactions can lead to alterations in protein structure and function, thereby influencing various biochemical pathways within cells .
Key Mechanisms Include:
- Covalent Bond Formation : The compound can form covalent bonds with amino acid residues in proteins, which may modulate their activity.
- Signal Transduction Modulation : By interacting with receptors or enzymes involved in signaling pathways, it may influence cellular responses to external stimuli.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
- Anti-inflammatory Effects : Its structure suggests potential anti-inflammatory activity, which could be relevant for conditions characterized by chronic inflammation.
- Anticancer Potential : The compound's ability to interact with cellular proteins raises the possibility of it having anticancer effects, although specific studies are still required to elucidate this property.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of bromofuran exhibited significant antimicrobial activity against various strains of bacteria . This suggests that this compound may have similar effects worth investigating.
- Anti-inflammatory Research : Research into brominated compounds has shown that they can inhibit pro-inflammatory cytokines in vitro . This indicates a potential pathway through which this compound could exert anti-inflammatory effects.
Applications in Research
The compound is being explored for various applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a scaffold for developing new therapeutic agents. |
| Proteomics | Serves as a probe for studying protein interactions and functions. |
| Drug Development | Investigated for its potential therapeutic properties against infections and inflammation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
